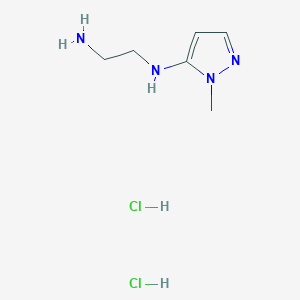
N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride
Descripción general
Descripción
“N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1803589-63-0. It has a molecular weight of 213.11 . The compound is a salt, with chloride ions being part of its structure .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H12N4.2ClH/c1-10-6 (2-4-9-10)8-5-3-7;;/h2,4,8H,3,5,7H2,1H3;2*1H . This indicates that the compound contains a 1-methyl-1H-pyrazol-5-yl group attached to an ethane-1,2-diamine moiety, and it forms a salt with two chloride ions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.11 . It’s a salt, with chloride ions being part of its structure . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Aplicaciones Científicas De Investigación
Catalytic Activity
A study by Zare et al. (2017) introduced a new acidic ionic liquid derived from N1,N1,N2,N2-tetramethylethane-1,2-diamine for catalyzing multicomponent reactions. This ionic liquid showed high efficiency in promoting the synthesis of complex organic compounds, highlighting its potential in organic synthesis and catalysis Zare et al., 2017.
Synthesis of Novel Compounds
Jana et al. (2019) explored the Mannich reaction involving pyrrole and dimethylpyrrole with monoamines and diamines, leading to the creation of compounds with potential utility in medicinal chemistry and material science Jana et al., 2019.
Antibacterial and Antifungal Studies
Research by Sandhya et al. (2022) synthesized iron and nickel complexes of a pyrazole terminated ligand, including N1,N2-bis((1,3-diphenyl-1H-pyrazol-4-yl)methylene)ethane-1,2-diamine. These complexes showed significant antimicrobial activities against various bacterial and fungal strains, demonstrating their potential in developing new antimicrobial agents Sandhya et al., 2022.
Corrosion Inhibition
Bouklah et al. (2020) investigated the corrosion inhibition properties of bipyrazole derivatives, including N,N'-dimethyl-N,N'-bis(1H-pyrazol-1-ylmethyl)ethane-1,2-diamine, on mild steel in hydrochloric acid solution. These studies suggest the potential of such compounds in protecting metals from corrosion, an important application in industrial processes Bouklah et al., 2020.
Synthesis and Characterization of Complex Molecules
Titi et al. (2021) synthesized a mixed pyrazole-diamine/Ni(II) complex, showcasing its physicochemical, thermal, and antibacterial properties. This study underscores the versatility of pyrazole-diamine derivatives in forming metal complexes with potential applications in catalysis, material science, and biomedicine Titi et al., 2021.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to target nicotinamide phosphoribosyltransferase (nampt), which catalyzes the rate-limiting step of the nad+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .
Mode of Action
It can be inferred that if the compound acts on nampt, it may influence the nad+ salvage pathway, affecting the availability of nad+ for various biological processes .
Biochemical Pathways
The biochemical pathways affected by N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride are likely related to the NAD+ salvage pathway, given the potential target of NAMPT . Changes in NAD+ availability can have downstream effects on a variety of biological processes, including metabolism and aging .
Result of Action
If the compound acts on nampt and influences the nad+ salvage pathway, it could potentially affect a wide range of cellular processes due to the central role of nad+ .
Análisis Bioquímico
Biochemical Properties
N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . By modulating the activity of NAMPT, this compound can influence the levels of NAD+, a crucial cofactor in various metabolic processes. Additionally, this compound has been observed to interact with cytochrome P450 enzymes, affecting their activity and potentially altering the metabolism of other compounds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving NAD+ metabolism. By modulating NAMPT activity, this compound can affect the levels of NAD+ within cells, thereby influencing cellular metabolism and energy production . Furthermore, this compound has been shown to impact gene expression, potentially altering the expression of genes involved in metabolic pathways and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific enzymes and proteins. This compound binds to NAMPT, modulating its activity and thereby influencing the NAD+ salvage pathway . Additionally, this compound has been observed to inhibit certain cytochrome P450 enzymes, which can affect the metabolism of other compounds and potentially lead to drug-drug interactions . These interactions at the molecular level contribute to the compound’s overall effects on cellular processes and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained modulation of NAMPT activity and NAD+ levels, which can have lasting effects on cellular metabolism and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively modulate NAMPT activity and NAD+ levels without causing significant adverse effects . At higher doses, this compound can lead to toxicity and adverse effects, including alterations in liver enzyme activity and potential hepatotoxicity . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with NAMPT and the NAD+ salvage pathway . By modulating NAMPT activity, this compound can influence the levels of NAD+ and subsequently affect various metabolic processes that rely on this cofactor . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, potentially altering the metabolism of other compounds and affecting metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. This compound has been observed to be taken up by cells through active transport mechanisms, and its distribution within tissues can vary depending on the presence of specific binding proteins . These factors can affect the localization and accumulation of this compound, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with NAMPT and other enzymes involved in NAD+ metabolism . Additionally, post-translational modifications and targeting signals can influence the localization of this compound to specific cellular compartments, affecting its overall activity and efficacy .
Propiedades
IUPAC Name |
N'-(2-methylpyrazol-3-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-10-6(2-4-9-10)8-5-3-7;;/h2,4,8H,3,5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOHZIVHSWEEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)


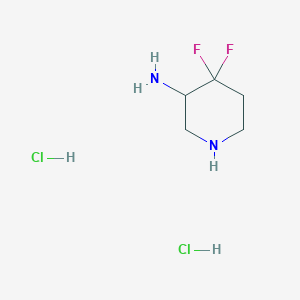
![8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1433302.png)
![5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile](/img/structure/B1433303.png)
![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)

![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)
![{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride](/img/structure/B1433309.png)
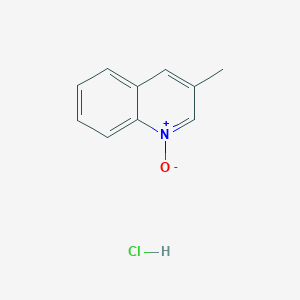
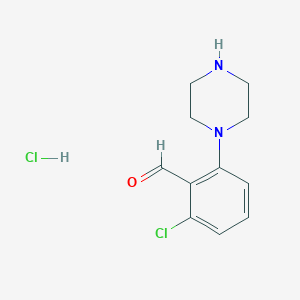
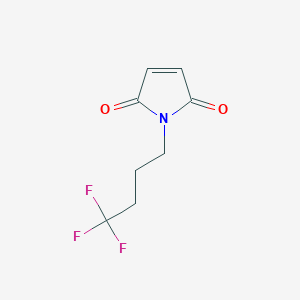
![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)